Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
Brand Name: Vulcanchem
CAS No.: 143979-15-1
VCID: VC21541236
InChI: InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
SMILES: CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C22H40N2O4
Molecular Weight: 396.6 g/mol

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

CAS No.: 143979-15-1

Cat. No.: VC21541236

Molecular Formula: C22H40N2O4

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate - 143979-15-1

CAS No. 143979-15-1
Molecular Formula C22H40N2O4
Molecular Weight 396.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Standard InChI InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
Standard InChI Key VMCGMPITVQIMGK-ZLTKDMPESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator